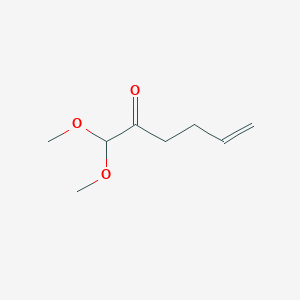

1,1-Dimethoxyhex-5-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

62752-82-3 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

1,1-dimethoxyhex-5-en-2-one |

InChI |

InChI=1S/C8H14O3/c1-4-5-6-7(9)8(10-2)11-3/h4,8H,1,5-6H2,2-3H3 |

InChI Key |

GSDINOVTPLXJRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CCC=C)OC |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms Involving 1,1 Dimethoxyhex 5 En 2 One

Reactivity Profiles of the 1,1-Dimethoxy Acetal (B89532) Moiety.

The 1,1-dimethoxy acetal group at one end of the 1,1-Dimethoxyhex-5-en-2-one molecule is a protective group for a carbonyl functionality. Its reactivity is primarily characterized by its stability under basic and nucleophilic conditions and its susceptibility to cleavage under acidic conditions.

Under aqueous acidic conditions, the 1,1-dimethoxy acetal is expected to undergo hydrolysis to reveal the parent aldehyde. The mechanism for this reaction involves protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). The subsequent departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group and its elimination as methanol, followed by deprotonation of the hydroxyl group, regenerates the aldehyde functionality.

Table 1: Predicted Acid-Catalyzed Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|

In the presence of an alcohol and an acid catalyst, the 1,1-dimethoxy acetal can undergo transacetalization. This reaction is similar to hydrolysis, but with an alcohol acting as the nucleophile instead of water. This process would lead to the exchange of the methoxy groups for other alkoxy groups. The equilibrium of this reaction can be controlled by the concentration of the alcohol used.

The 1,1-dimethoxy acetal serves as a latent aldehyde. This means it can be carried through a series of reaction steps that would be incompatible with a free aldehyde, and the aldehyde functionality can be revealed at a later stage through hydrolysis. For instance, if a reaction requires a strong base or a nucleophile that would otherwise react with an aldehyde, protecting it as an acetal allows for the desired transformation elsewhere in the molecule. Acetals are stable to bases, organometallic reagents (like Grignard reagents), and reducing agents like lithium aluminum hydride.

Reactions of the Hex-5-en Terminal Alkene Functionality.

The terminal alkene at the opposite end of the molecule is a site of unsaturation and is susceptible to a variety of addition reactions.

The terminal double bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful method for the synthesis of five-membered heterocyclic rings. For example, in the presence of a nitrile oxide (generated in situ from an oxime), a [3+2] cycloaddition would be expected to occur, yielding an isoxazoline (B3343090) derivative. The regioselectivity of this addition would be governed by both steric and electronic factors.

Table 2: Predicted 1,3-Dipolar Cycloaddition of this compound with a Nitrile Oxide

| Dipolarophile | 1,3-Dipole | Product |

|---|

The electron-rich double bond of the hex-5-en-2-one moiety is susceptible to attack by electrophiles. For instance, the addition of halogens like bromine (Br₂) or chlorine (Cl₂) would proceed through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion would occur in an anti-fashion, leading to a vicinal dihalide.

Hydrofunctionalization reactions, which involve the addition of H-X across the double bond, are also plausible. Examples include hydrohalogenation (addition of HBr or HCl), hydration (addition of water in the presence of an acid catalyst), and hydroamination (addition of an N-H bond). The regioselectivity of these additions would typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the X group adds to the more substituted carbon, proceeding through a carbocation intermediate. However, anti-Markovnikov addition can be achieved under specific conditions, for example, hydrobromination in the presence of peroxides.

Transformations of the Ketone Functionality at Position 2.

The ketone group at the C-2 position is another key reactive site in the molecule, allowing for a range of nucleophilic additions and reactions at the adjacent α-carbon.

The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles. For example, reduction of the ketone can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary alcohol, 1,1-dimethoxyhex-5-en-2-ol. Given the presence of the acetal, which is stable to these reagents, selective reduction of the ketone is expected.

Another important transformation is the Wittig reaction, which converts ketones into alkenes. Treatment of this compound with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, resulting in the formation of 1,1-dimethoxy-2-methylhex-1,5-diene.

The protons on the carbon atoms adjacent to the ketone (the α-carbons) are acidic and can be removed by a strong base to form an enolate. The resulting enolate is a powerful nucleophile and can react with various electrophiles. For example, alkylation of the enolate with an alkyl halide would introduce a new alkyl group at the α-position. The regioselectivity of enolate formation (at C-1 vs. C-3) would depend on the reaction conditions (kinetic vs. thermodynamic control). However, given the presence of the acetal at C-1, enolate formation would likely occur at the C-3 position.

Table 3: Predicted Transformations of the Ketone Functionality of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | NaBH₄, MeOH | 1,1-Dimethoxyhex-5-en-2-ol |

| Wittig Reaction | Ph₃P=CH₂ | 1,1-Dimethoxy-2-methylhex-1,5-diene |

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in this compound is a primary site for nucleophilic attack. Organometallic reagents, such as Grignard reagents and organolithium compounds, are expected to add to the carbonyl carbon. saskoer.camsu.eduyoutube.com The reaction with a Grignard reagent, for instance, would proceed via a nucleophilic addition mechanism to yield a tertiary alcohol after an aqueous workup. youtube.com

The general mechanism involves the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which is then protonated during workup to give the final alcohol product. youtube.comyoutube.com

Due to the presence of the α,β-unsaturated system in conjugation with the carbonyl group, both 1,2-addition and 1,4-addition (conjugate addition) are possible. libretexts.org Strong nucleophiles, like Grignard reagents, typically favor 1,2-addition, attacking the carbonyl carbon directly. libretexts.org Weaker nucleophiles, on the other hand, might favor 1,4-addition. libretexts.org

| Organometallic Reagent | Expected Major Product after Workup | Type of Addition |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1,1-Dimethoxy-2-methylhex-5-en-2-ol | 1,2-Addition |

| Phenyllithium (C₆H₅Li) | 1,1-Dimethoxy-2-phenylhex-5-en-2-ol | 1,2-Addition |

Alpha-Substitutions and Condensation Reactions

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a key intermediate in a variety of alpha-substitution and condensation reactions.

Alpha-Substitution: The enolate can act as a nucleophile and react with electrophiles, such as alkyl halides, in a process known as alpha-alkylation. This reaction forms a new carbon-carbon bond at the α-position.

Condensation Reactions: A condensation reaction is a type of organic reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. libretexts.org The enolate of this compound can participate in aldol (B89426) condensations. In an intramolecular aldol condensation, the enolate could potentially attack the carbonyl carbon of another molecule of this compound, leading to the formation of a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone. youtube.com

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Alpha-Alkylation | 1. LDA (Lithium diisopropylamide) 2. CH₃I (Methyl iodide) | 1,1-Dimethoxy-3-methylhex-5-en-2-one |

| Aldol Condensation (Self-condensation) | NaOH, H₂O | β-hydroxy ketone adduct |

Investigation of Mechanistic Pathways for Key Reactions Involving this compound

Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful technique used to elucidate reaction mechanisms by replacing a hydrogen atom with its heavier isotope, deuterium. nih.gov This substitution can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in bond strength between a carbon-hydrogen and a carbon-deuterium bond. nih.gov

In the context of reactions involving this compound, deuterium labeling could be employed to study the mechanism of enolate formation. For instance, by replacing the α-hydrogens with deuterium, one could determine if the deprotonation step is rate-determining in an aldol condensation. If a significant KIE is observed, it would provide strong evidence that the breaking of the C-H (or C-D) bond is involved in the rate-limiting step of the reaction.

Furthermore, deuterium labeling can be used to trace the fate of specific hydrogen atoms throughout a reaction sequence, providing valuable insights into rearrangement and elimination pathways.

Elimination and Rearrangement Reactions in Hexenone (B8787527) and Acetal Systems

The structure of this compound contains both a hexenone framework and an acetal functional group, making it susceptible to various elimination and rearrangement reactions.

Acetal Hydrolysis: Acetals are stable under basic and neutral conditions but are readily hydrolyzed in the presence of aqueous acid. masterorganicchemistry.comchemistrysteps.com The mechanism of acetal hydrolysis involves protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form an oxonium ion. libretexts.org Subsequent attack by water and deprotonation yields the corresponding ketone, in this case, a β-ketoaldehyde.

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. wiley-vch.de Unsaturated acetals can undergo sigmatropic rearrangements under thermal or acidic conditions. acs.org While specific rearrangement pathways for this compound are not extensively documented, the presence of the double bond and the acetal group suggests the potential for such transformations under appropriate conditions.

Role of 1,1 Dimethoxyhex 5 En 2 One As a Building Block in Complex Chemical Synthesis

Utilization in the Construction of Diverse Polyfunctional Molecules

The inherent functionalities of 1,1-Dimethoxyhex-5-en-2-one make it an ideal starting material for the synthesis of diverse polyfunctional molecules. The dimethoxy acetal (B89532) group serves as a stable protecting group for the ketone, allowing for selective transformations at the terminal double bond. This terminal alkene can participate in a variety of chemical reactions, including but not limited to, hydroboration-oxidation to introduce a primary alcohol, ozonolysis to yield an aldehyde, and various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Furthermore, the ketone can be unmasked under mild acidic conditions, providing a handle for subsequent manipulations such as aldol (B89426) reactions, Wittig reactions, or the introduction of nitrogen-containing functional groups. This ability to selectively address different parts of the molecule in a stepwise fashion is crucial for the efficient construction of complex targets bearing multiple functional groups.

Application in the Synthesis of Specialized Organic Structures

The strategic application of this compound extends to the synthesis of highly specialized and biologically relevant organic structures.

Synthesis of Carbohydrate Mimetics and Glycosidase Inhibitors

Carbohydrate mimetics, molecules designed to mimic the structure and function of natural carbohydrates, are of significant interest in medicinal chemistry. This compound can be elaborated into carbocyclic nucleoside analogues, which are a class of carbohydrate mimetics where the furanose or pyranose ring is replaced by a carbocycle. The terminal alkene allows for the introduction of various substituents, while the latent ketone functionality can be used to construct the core cyclic system.

Glycosidase inhibitors are compounds that interfere with the action of glycosidase enzymes and have therapeutic applications in areas such as diabetes and viral infections. The synthetic utility of this compound can be harnessed to create novel inhibitor scaffolds. For instance, the carbon backbone of the molecule can be transformed into polyhydroxylated carbocycles that mimic the structure of monosaccharides, the natural substrates for these enzymes.

Design and Synthesis of Bicyclic and Tricyclic Scaffolds

The development of novel bicyclic and tricyclic scaffolds is a central theme in modern drug discovery. The reactivity of this compound can be exploited in intramolecular cyclization reactions to construct such complex frameworks. For example, an intramolecular Heck reaction could be employed to form a six-membered ring, leading to a bicyclic system.

Moreover, the terminal alkene can act as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of cyclohexene rings and, consequently, bicyclic structures in a single step. Subsequent functional group transformations on the resulting adduct can then lead to a diverse range of complex polycyclic molecules.

Contribution to Stereocontrolled Synthetic Strategies

The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. This compound can be a valuable component in stereocontrolled synthetic strategies. For example, asymmetric dihydroxylation of the terminal alkene can introduce two new stereocenters with high levels of enantioselectivity.

Furthermore, the ketone functionality, once deprotected, can be subjected to stereoselective reduction using chiral reagents to afford either enantiomer of the corresponding alcohol. These newly created stereocenters can then direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules with a high degree of stereochemical purity.

Advanced Spectroscopic Methodologies for Structural and Conformational Analysis of 1,1 Dimethoxyhex 5 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. Through the observation of nuclear spin transitions in a magnetic field, NMR provides profound insights into the chemical environment of individual atoms, their connectivity, and their through-space relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of 1,1-Dimethoxyhex-5-en-2-one. By analyzing the chemical shifts, integration, and multiplicity of the signals, the presence of the key functional groups and the carbon skeleton can be confirmed.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to display distinct signals for each type of proton in the molecule. The vinyl protons at the C5 and C6 positions would appear in the downfield region, typically between 5.0 and 6.0 ppm, with characteristic coupling patterns (geminal, cis, and trans). The proton at C1, being part of the acetal (B89532) group, is anticipated to resonate around 4.5-5.0 ppm as a singlet. The two methoxy (B1213986) groups (-OCH₃) would give a sharp singlet at approximately 3.2-3.4 ppm, integrating to six protons. The methylene (B1212753) protons at C3 and C4 would exhibit more complex multiplets in the aliphatic region of the spectrum.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C2) of the ketone is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The acetal carbon (C1) would appear around 95-105 ppm. The olefinic carbons (C5 and C6) are expected to resonate between 115 and 140 ppm. The methoxy carbons would show a signal around 50-60 ppm, and the methylene carbons (C3 and C4) would be found in the upfield region of the spectrum.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.7 (s, 1H) | ~102.0 |

| 2 | - | ~198.0 |

| 3 | ~2.8 (t, 2H) | ~40.0 |

| 4 | ~2.4 (q, 2H) | ~28.0 |

| 5 | ~5.9 (ddt, 1H) | ~136.0 |

| 6 | ~5.1 (dd, 1H), ~5.0 (dd, 1H) | ~118.0 |

| -OCH₃ | ~3.3 (s, 6H) | ~53.0 |

Note: The data in the table is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons on C3 and C4, and between the protons on C4 and the vinyl proton on C5. It would also show the couplings between the vinyl protons on C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methoxy protons to the acetal carbon (C1), and from the proton on C1 to the carbonyl carbon (C2), confirming the connectivity of the dimethoxy acetal group to the ketone.

Conformational Analysis via NMR Spectroscopy

NMR spectroscopy can also provide insights into the conformational preferences of flexible molecules like this compound. The flexible single bonds (C2-C3, C3-C4, and C4-C5) allow the molecule to adopt various conformations in solution.

Analysis of coupling constants, particularly the three-bond proton-proton coupling constants (³JHH) obtained from high-resolution 1D ¹H NMR or COSY spectra, can be used to estimate dihedral angles using the Karplus equation. This can help in determining the preferred staggered or eclipsed conformations around the C-C single bonds.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to identify protons that are close to each other in space, regardless of their bonding connectivity. For example, NOE correlations could be observed between the methoxy protons and the proton at C1, providing information about the spatial arrangement around the acetal group.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₁₄O₃, with a molecular weight of 158.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. The fragmentation of this compound would likely be directed by its functional groups: the acetal and the α,β-unsaturated ketone.

Key expected fragmentation pathways include:

Loss of a methoxy group (-OCH₃): This would result in a fragment ion at m/z 127.

Loss of methanol (B129727) (CH₃OH): This is a common fragmentation for acetals and would lead to an ion at m/z 126.

Alpha-cleavage adjacent to the carbonyl group: Cleavage of the C1-C2 bond would be favorable due to the stability of the resulting oxonium ion, leading to a fragment at m/z 75 [CH(OCH₃)₂]⁺. Cleavage of the C2-C3 bond would produce an acylium ion.

McLafferty rearrangement: This rearrangement is common for ketones with a γ-hydrogen. In this case, it could involve the transfer of a hydrogen from C5 to the carbonyl oxygen, followed by cleavage of the C3-C4 bond.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 127 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 126 | [M - CH₃OH]⁺ | Loss of methanol |

| 75 | [CH(OCH₃)₂]⁺ | Alpha-cleavage of C1-C2 bond |

Note: The fragmentation data is based on general principles of mass spectrometry and may not represent all observed fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. orgchemboulder.comuc.edu

C=O stretch: The carbonyl group of the α,β-unsaturated ketone will exhibit a strong absorption band, typically in the range of 1650-1685 cm⁻¹. orgchemboulder.com Conjugation with the C=C double bond lowers the frequency compared to a saturated ketone.

C=C stretch: The alkene C=C stretching vibration is expected to appear as a medium to weak band around 1620-1680 cm⁻¹. pressbooks.pub

C-O stretch: The C-O stretching vibrations of the acetal group will likely produce strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

=C-H stretch: The stretching vibration of the vinyl C-H bonds will be observed just above 3000 cm⁻¹. orgchemboulder.com

C-H stretch: The stretching vibrations of the aliphatic C-H bonds will appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy.

The C=C double bond, being a non-polar bond, is expected to show a strong signal in the Raman spectrum.

The C=O bond will also be Raman active, though its intensity can vary.

The symmetric stretching of the C-O-C bonds in the acetal group may also be observable.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| =C-H Stretch | 3100-3010 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C=O Stretch (α,β-unsaturated) | 1685-1650 | Strong |

| C=C Stretch | 1680-1620 | Medium-Weak |

| C-O Stretch (acetal) | 1200-1000 | Strong |

Note: The IR frequency ranges are typical for the respective functional groups and may shift based on the specific molecular environment.

Computational and Theoretical Investigations of 1,1 Dimethoxyhex 5 En 2 One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. wavefun.com From the electronic structure, a wide range of properties, including molecular geometry, reactivity indices, and spectroscopic signatures, can be predicted.

Electronic Structure and Reactivity: Density Functional Theory (DFT) is a common quantum chemical method used to investigate the electronic properties of organic molecules. For 1,1-Dimethoxyhex-5-en-2-one, DFT calculations could be used to determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and susceptibility to nucleophilic or electrophilic attack. For this compound, the oxygen atoms of the ketone and methoxy (B1213986) groups are expected to be electron-rich, while the carbonyl carbon is expected to be electron-poor.

Spectroscopic Property Prediction: Quantum chemical calculations can also predict various spectroscopic properties, which can aid in the experimental characterization of a molecule. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. For this compound, this could help understand the transitions involving the carbonyl and alkene chromophores.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis Spectroscopy | λmax (n → π*) | Calculated Wavelength (nm) |

| UV-Vis Spectroscopy | λmax (π → π*) | Calculated Wavelength (nm) |

| Infrared Spectroscopy | C=O Stretch | Calculated Wavenumber (cm-1) |

| Infrared Spectroscopy | C=C Stretch | Calculated Wavenumber (cm-1) |

| Infrared Spectroscopy | C-O Stretch | Calculated Wavenumber (cm-1) |

| 1H NMR Spectroscopy | Chemical Shift (δ) - OCH3 | Calculated ppm |

| 1H NMR Spectroscopy | Chemical Shift (δ) - CH=CH2 | Calculated ppm |

| 13C NMR Spectroscopy | Chemical Shift (δ) - C=O | Calculated ppm |

Note: The values in this table are placeholders for data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic behavior of a molecule like this compound. youtube.comyoutube.com

Conformational Landscapes: The flexible nature of the hexene chain in this compound allows it to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. sapub.org This is crucial for understanding how the molecule's shape influences its properties and reactivity. The simulations would likely reveal multiple low-energy conformations arising from the rotation around the single bonds of the carbon backbone.

Table 2: Conformational Analysis of this compound from Molecular Dynamics Simulations

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) | Key Intramolecular Interactions |

|---|---|---|---|

| Conformer A | Calculated Value | Calculated Angle (°) | Description of Interactions |

| Conformer B | Calculated Value | Calculated Angle (°) | Description of Interactions |

Note: This table represents the type of data that would be generated from molecular dynamics simulations to describe the conformational landscape.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, computational methods can be used to study various potential reactions, such as intramolecular cyclizations or additions to the double bond or carbonyl group.

Reaction Mechanisms: By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway. This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them. For example, the intramolecular ene reaction of this compound could be investigated to determine if it proceeds through a concerted or stepwise mechanism.

Transition States: The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. nih.gov Computational methods can be used to calculate the geometry and energy of the transition state. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is directly related to the reaction rate. By analyzing the vibrational frequencies of the transition state structure (which should have one imaginary frequency corresponding to the reaction coordinate), the nature of the transition state can be confirmed.

Table 3: Calculated Energetics for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|

| Reactant (this compound) | 0.0 | - |

| Transition State | Calculated Activation Energy | Description of forming/breaking bonds |

| Intermediate (if any) | Calculated Relative Energy | Description of key structural features |

Note: This table illustrates the kind of energetic data that would be obtained from computational studies of a reaction mechanism.

Emerging Research Avenues and Future Perspectives for 1,1 Dimethoxyhex 5 En 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 1,1-Dimethoxyhex-5-en-2-one is expected to focus on the development of sustainable routes that minimize waste and utilize renewable resources. One promising approach involves the use of bio-based precursors. For instance, levulinic acid, a platform chemical derivable from lignocellulosic biomass, could serve as a starting point. A hypothetical, more sustainable synthesis could involve the conversion of a levulinic acid derivative to an intermediate that can then be transformed into the target molecule using green catalysts and solvents.

Another avenue of exploration lies in the application of mechanochemistry. By utilizing mechanical force to induce chemical reactions, solvent usage can be significantly reduced or eliminated. The synthesis of this compound could potentially be achieved through a solvent-free or low-solvent mechanochemical process, thereby enhancing its environmental profile.

| Synthetic Strategy | Key Features | Potential Advantages |

| Bio-based Synthesis | Utilization of renewable feedstocks like levulinic acid. | Reduced reliance on petrochemicals, lower carbon footprint. |

| Mechanochemical Synthesis | Solvent-free or low-solvent reaction conditions. | Minimized waste, increased energy efficiency. |

| Catalytic Acetalization | Use of solid acid catalysts for the introduction of the dimethoxy group. | Catalyst recyclability, milder reaction conditions. |

Exploration of New Catalytic Transformations Utilizing the Compound's Functional Groups

The distinct functional groups of this compound offer a rich playground for catalytic innovation. The terminal alkene is a prime handle for various transformations. For instance, asymmetric hydroformylation could introduce a chiral aldehyde group, leading to precursors for complex stereodefined molecules. Similarly, catalytic olefin metathesis would allow for the coupling with other alkenes, paving the way for the synthesis of long-chain and macrocyclic structures.

The ketone functionality can be a site for catalytic asymmetric reduction or addition reactions. The development of novel chiral catalysts for the enantioselective addition of organometallic reagents to the carbonyl group would provide access to valuable chiral tertiary alcohols. Furthermore, the acetal (B89532) group, while generally a protecting group, could be involved in catalytic rearrangements or cyclization reactions under specific conditions.

| Functional Group | Catalytic Transformation | Potential Product Class |

| Alkene | Asymmetric Hydroformylation | Chiral aldehydes |

| Alkene | Olefin Metathesis | Long-chain unsaturated ketones, macrocycles |

| Ketone | Asymmetric Hydrogenation | Chiral secondary alcohols |

| Ketone | Enantioselective Aldol (B89426) Reaction | β-Hydroxy ketones with new stereocenters |

Expansion of Applications in Diverse Fields of Chemical Biology and Materials Science

The unique structural motifs of this compound make it an attractive candidate for applications in chemical biology and materials science. In chemical biology, the terminal alkene can be utilized for bioorthogonal ligation reactions, such as the thiol-ene "click" reaction, enabling the labeling of biomolecules in living systems. The ketone functionality could be used to develop probes for studying enzymatic activity or for the synthesis of biologically active heterocyclic compounds.

In materials science, this compound could serve as a versatile monomer for polymerization. The alkene group can undergo radical or transition-metal-catalyzed polymerization to yield polymers with pendant ketone and acetal functionalities. These functional groups can be further modified post-polymerization to tune the material's properties, such as hydrophilicity, cross-linking density, and degradability. Such polymers could find applications as functional coatings, biodegradable plastics, or drug-delivery matrices.

| Field | Potential Application | Key Feature Utilized |

| Chemical Biology | Bioorthogonal Labeling | Terminal Alkene |

| Chemical Biology | Synthesis of Bioactive Heterocycles | Ketone and Acetal |

| Materials Science | Functional Polymer Synthesis | Terminal Alkene |

| Materials Science | Post-Polymerization Modification | Ketone and Acetal |

Integration with Modern Synthetic Paradigms (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of the synthesis and transformation of this compound with modern synthetic technologies holds significant promise for enhancing efficiency, safety, and scalability.

Flow Chemistry: Continuous-flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated optimization. drugdiscoverytrends.com The synthesis of this compound could be adapted to a flow regime, allowing for a more controlled and reproducible production process. Subsequent catalytic transformations of the molecule could also be performed in-line, creating a streamlined multi-step synthesis.

Photoredox Catalysis: This rapidly evolving field utilizes visible light to initiate single-electron transfer processes, enabling novel and previously challenging chemical transformations under mild conditions. upenn.edunih.govsigmaaldrich.comrsc.org The functional groups of this compound are amenable to photoredox-mediated reactions. For example, the alkene could participate in radical additions or cycloadditions initiated by a photocatalyst. The ketone could undergo photoredox-catalyzed α-functionalization. The development of such reactions would significantly expand the synthetic utility of this compound.

| Modern Paradigm | Potential Application to this compound | Anticipated Benefits |

| Flow Chemistry | Continuous synthesis and multi-step transformations. | Improved safety, scalability, and reproducibility. drugdiscoverytrends.com |

| Photoredox Catalysis | Novel C-C and C-X bond formations at the alkene or α-to the ketone. | Access to new chemical space under mild reaction conditions. upenn.edunih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.